![molecular formula C17H22F3N3OS B2872684 N-tert-butyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide CAS No. 905786-78-9](/img/structure/B2872684.png)
N-tert-butyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-tert-butyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide”, also known as tBubpyCAMCN, is a bipyridine cyanocarboxamidine ligand . It is used as a catalyst in cross-electrophile couplings of diverse aryl and alkyl halides .
Chemical Reactions Analysis
TBubpyCAMCN is known to enable nickel-catalyzed cross-electrophile couplings of diverse aryl and alkyl halides . This suggests that it can participate in a variety of chemical reactions, particularly those involving the formation of carbon-carbon bonds.Physical And Chemical Properties Analysis
TBubpyCAMCN is a powder with a melting point of 251-263 °C . It is stored at a temperature of -20°C . The compound has an assay of ≥95% .Scientific Research Applications
Catalyst in Cross-Electrophile Couplings
This compound serves as a bipyridine cyanocarboxamidine ligand that enables nickel-catalyzed cross-electrophile couplings of diverse aryl and alkyl halides . This application is crucial for creating complex molecules in pharmaceuticals and materials science.
Synthesis of Methylated Alkanes and Ketones
It is used in the Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides, leading to the synthesis of methylated alkanes and ketones . This process is significant in the development of various organic compounds with potential industrial applications.
Reductive Dimerization Reactions
The compound finds application in Ni-catalyzed reductive dimerization reactions . This method is used to synthesize symmetrical biaryls, which are core structures in many organic compounds, including natural products and pharmaceuticals.
Allylic Defluorinative Reductive Cross-Coupling
It acts as a ligand in allylic defluorinative reductive cross-coupling reactions in the presence of nickel as a catalyst . This reaction is used to form carbon-carbon bonds, a fundamental step in organic synthesis.
Chemoselective Tert-Butoxycarbonylation
This compound is demonstrated as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines . The tert-butoxycarbonyl (Boc) group is a common protecting group in peptide synthesis.
Synthesis of Oxidovanadium (IV) Complexes
It is involved in the synthesis of oxidovanadium (IV) complexes, which are used as catalysts for the epoxidation of cyclooctene in the presence of tert-butyl hydroperoxide . These complexes are important in oxidation reactions, which are widely used in chemical industries.
Safety and Hazards
properties
IUPAC Name |
N-tert-butyl-2-[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N3OS/c1-15(2,3)12-7-11(17(18,19)20)10(8-21)14(22-12)25-9-13(24)23-16(4,5)6/h7H,9H2,1-6H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTSKRZBDLORMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C(=C1)C(F)(F)F)C#N)SCC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.